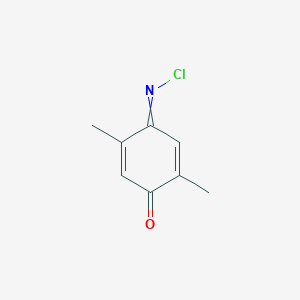
5-Chloro-1,2,3-benzodithiazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2,3-benzodithiazol-1-ium chloride: is a chemical compound that belongs to the class of benzodithiazole derivatives These compounds are characterized by the presence of a benzene ring fused with a dithiazole ring, which contains sulfur and nitrogen atoms The chlorine atom is attached to the benzene ring, and the compound exists as a chloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3-benzodithiazol-1-ium chloride typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzodithiazole ring system. The reaction conditions usually involve heating the reactants to a temperature of around 150°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, such as a thiol or disulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzodithiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. It can also be used to investigate the role of sulfur and nitrogen atoms in enzyme catalysis and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs that target specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor for metals, particularly in harsh environments. Its ability to form protective films on metal surfaces helps in preventing corrosion and extending the lifespan of metal components.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,2,3-benzodithiazol-1-ium chloride involves its interaction with molecular targets such as enzymes, receptors, or metal surfaces. The compound can form covalent bonds with these targets, leading to changes in their structure and function. For example, as a corrosion inhibitor, the compound forms a protective film on metal surfaces, which prevents the oxidation and degradation of the metal.
Comparación Con Compuestos Similares
5-Chloro-1,2,3-benzotriazole: Similar in structure but contains a triazole ring instead of a dithiazole ring.
5-Chloro-1,3-benzodioxole: Contains a dioxole ring instead of a dithiazole ring.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Contains an amine group and a thiadiazole ring.
Uniqueness: 5-Chloro-1,2,3-benzodithiazol-1-ium chloride is unique due to the presence of both sulfur and nitrogen atoms in its ring structure. This combination of atoms imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and form stable complexes with metals. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
64532-14-5 |
|---|---|
Fórmula molecular |
C6H3Cl2NS2 |
Peso molecular |
224.1 g/mol |
Nombre IUPAC |
5-chloro-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C6H3ClNS2.ClH/c7-4-1-2-6-5(3-4)8-10-9-6;/h1-3H;1H/q+1;/p-1 |
Clave InChI |
SLILHTUMGQLILO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=[S+]SN=C2C=C1Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)



![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)




